2-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic Acid
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Overview
Description
2-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid is a complex organic compound with a unique structure that combines a tetrahydronaphthalene moiety with a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid typically involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with benzoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-tetrahydro-2-naphthoic acid
- 2,6-difluoro-4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid
- 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Uniqueness
2-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid is unique due to its specific combination of a tetrahydronaphthalene moiety with a benzoic acid group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
61959-33-9 |
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Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C18H16O3/c19-17(15-7-3-4-8-16(15)18(20)21)14-10-9-12-5-1-2-6-13(12)11-14/h3-4,7-11H,1-2,5-6H2,(H,20,21) |
InChI Key |
HVCVQWLJNZXBHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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